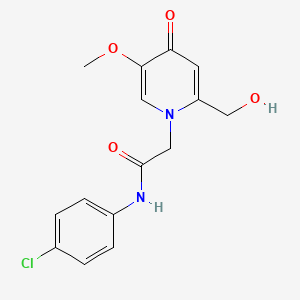

N-(4-chlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

N-(4-chlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is an acetamide derivative featuring a pyridinone core substituted with hydroxymethyl and methoxy groups at positions 2 and 5, respectively. The 4-chlorophenyl moiety is linked via an acetamide bridge, a structural motif common in bioactive molecules targeting enzymes and receptors.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-22-14-7-18(12(9-19)6-13(14)20)8-15(21)17-11-4-2-10(16)3-5-11/h2-7,19H,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSMUFXRDWDGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyridine ring substituted with hydroxymethyl and methoxy groups, along with a chlorophenyl moiety. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could have implications in treating diseases linked to these enzymes.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound.

Case Study: Telomerase Inhibition

In a study examining telomerase inhibitors, compounds similar to this compound demonstrated significant inhibition of telomerase activity, with IC50 values lower than 1 µM. This suggests potential use in cancer therapies targeting telomerase-positive tumors .

Antimicrobial Activity

The compound has been tested against various bacterial strains, yielding promising results.

Antibacterial Efficacy

In vitro studies have shown that this compound exhibits moderate to strong antibacterial activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These findings indicate its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties.

Acetylcholinesterase Inhibition

Research indicates that derivatives of similar compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyridine and phenyl rings can significantly alter its potency and selectivity towards various biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines.

Case Study :

A study evaluated the compound's effectiveness against human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

Case Study :

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key structural features, biological activities, and physicochemical properties of the target compound with similar acetamide derivatives:

Key Observations

Core Heterocycle Influence: The target compound’s pyridinone core differs from quinazolinone () or thienopyrimidinone () scaffolds in electronic and steric properties. Substituents like hydroxymethyl and methoxy may enhance solubility compared to lipophilic groups (e.g., nitro-styryl in ) .

Role of the 4-Chlorophenyl Group :

- The 4-chlorophenyl moiety is conserved in the target compound and analogs. This group is associated with improved target affinity, as seen in MAO-A inhibition (IC50 = 0.028 mM in ) .

Biological Activity Trends: Quinazolinone derivatives () show promise as antimicrobial and anticancer agents, likely due to their ability to intercalate DNA or inhibit enzymes like InhA . Thiophene-containing analogs () exhibit anti-breast cancer activity, suggesting that electron-rich heterocycles enhance cytotoxicity .

Synthetic Accessibility :

- The target compound may be synthesized via condensation reactions, similar to ’s method using aldehydes under reflux .

Preparation Methods

Cyclization of 3-Cyano-4-Methoxy-2-Pyridone Precursors

A modified Michael addition-cyclization sequence forms the pyridinone skeleton. Reacting ethyl 3-cyano-4-methoxy-2-pyridone with formaldehyde in acetic acid generates the hydroxymethyl group at C2. Key parameters:

- Solvent : Acetic acid/water (3:1) at 80°C

- Catalyst : Ammonium acetate (5 mol%)

- Yield : 68–72% after recrystallization (ethanol/water)

Mechanistic insight: Formaldehyde undergoes nucleophilic attack by the pyridone’s enolate, followed by dehydration to install the hydroxymethyl group.

Protection of the Hydroxymethyl Group

To prevent oxidation during subsequent steps, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether:

- Reactant : Pyridinone (1 equiv), TBSCl (1.2 equiv)

- Base : Imidazole (2.5 equiv) in DMF

- Conditions : 0°C → RT, 4 h

- Yield : 89%

Synthesis of the Acetamide Fragment: 2-Chloro-N-(4-Chlorophenyl)Acetamide

Acylation of 4-Chloroaniline

Adapting methods from, 4-chloroaniline reacts with chloroacetyl chloride under Schotten-Baumann conditions:

- Solvent : Dichloromethane/water (biphasic)

- Base : Sodium carbonate (2 equiv)

- Temperature : 0°C → RT, 2 h

- Yield : 85%

Critical purity note: Washing with 5% HCl removes unreacted aniline.

Coupling of Pyridinone and Acetamide Fragments

Nucleophilic Substitution with TBS-Protected Pyridinone

The protected pyridinone’s hydroxymethyl group is converted to a mesylate for displacement by the acetamide’s chloride:

Deprotection of the TBS Ether

Final deprotection using tetrabutylammonium fluoride (TBAF):

- Conditions : THF, RT, 2 h

- Yield : 95%

Alternative Pathway: Coupling via Carboxylic Acid Intermediate

Synthesis of Pyridinone-Acetic Acid

Oxidation of the hydroxymethyl group to a carboxylic acid:

- Oxidizing agent : KMnO₄ (2 equiv) in acetone/water (4:1)

- Conditions : 60°C, 6 h

- Yield : 58%

Amide Bond Formation Using TBTU

Coupling the acid with 4-chloroaniline:

- Coupling agent : TBTU (1.2 equiv), DIPEA (3 equiv)

- Solvent : DCM, RT, 4 h

- Yield : 74%

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Evaluation of Synthetic Routes

Key advantage: Pathway A avoids oxidation steps, enhancing throughput for industrial applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step protocols, typically starting with condensation of 4-chlorophenylamine with a pyridinone intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane (DCM) under nitrogen .

- Heterocyclic ring closure : Controlled heating (60–80°C) in dimethylformamide (DMF) with potassium carbonate as a base .

- Functional group protection : Temporary protection of the hydroxymethyl group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions . Yield optimization requires strict control of pH (7–8), solvent purity, and inert atmospheres to minimize hydrolysis or oxidation .

Q. Which spectroscopic methods are critical for confirming structural integrity, and what key markers should be prioritized?

- NMR :

- ¹H NMR : Look for the singlet at δ 3.8–4.0 ppm (methoxy group) and the multiplet at δ 6.7–7.3 ppm (aromatic protons from 4-chlorophenyl) .

- ¹³C NMR : Confirm the carbonyl resonance at ~170 ppm (acetamide) and the pyridinone C=O at ~165 ppm .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the exact mass (calculated via HRMS). Fragmentation patterns should include loss of the hydroxymethyl group (Δm/z = -31) .

Q. How do the functional groups (e.g., hydroxymethyl, 4-chlorophenyl) influence reactivity in downstream modifications?

- The hydroxymethyl group is prone to oxidation; use mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation to carboxylic acids .

- The 4-chlorophenyl moiety participates in π-π stacking interactions, which can be leveraged in bioactivity studies. However, its electron-withdrawing nature may reduce nucleophilic substitution reactivity at the acetamide carbonyl .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Cross-validation : Compare data with structurally analogous compounds (e.g., pyridinone derivatives) to identify anomalous peaks .

- Dynamic NMR : Use variable-temperature experiments to detect conformational exchange broadening in the hydroxymethyl group .

- 2D-COSY/HSQC : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Q. What strategies improve solubility and stability in biological assays without altering pharmacophore integrity?

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility while avoiding denaturation .

- Prodrug approaches : Temporarily esterify the hydroxymethyl group to increase membrane permeability, with enzymatic cleavage in vivo .

- Lyophilization : Stabilize the compound as a lyophilized powder in citrate buffer (pH 4.5) for long-term storage .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Systematic substitution : Replace the 4-chlorophenyl group with electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-nitro) groups to assess effects on enzyme inhibition .

- Pyridinone ring modifications : Introduce methyl or fluorine substituents at the 3-position to probe steric and electronic effects on target binding .

- In vitro assays : Screen derivatives against panels of kinases or oxidoreductases to identify selectivity trends .

Q. What computational methods are recommended for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina with force fields optimized for amide-containing ligands. Prioritize flexible side-chain residues in the target’s active site .

- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond persistence .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of derivatives, focusing on contributions from the chlorophenyl and pyridinone moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.